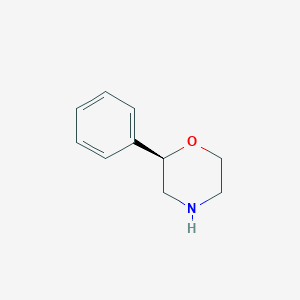

(R)-2-Phenylmorpholine

Vue d'ensemble

Description

®-2-Phenylmorpholine is an organic compound that belongs to the class of morpholines It is characterized by a morpholine ring substituted with a phenyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ®-2-Phenylmorpholine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with morpholine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, ®-2-Phenylmorpholine is often produced via catalytic hydrogenation of phenylmorpholine derivatives. This method involves the use of a palladium or platinum catalyst and hydrogen gas under high pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is isolated through filtration and drying.

Analyse Des Réactions Chimiques

Types of Reactions: ®-2-Phenylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced phenylmorpholine derivatives.

Substitution: Various substituted phenylmorpholine compounds.

Applications De Recherche Scientifique

®-2-Phenylmorpholine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ®-2-Phenylmorpholine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparaison Avec Des Composés Similaires

2-Phenylmorpholine: The racemic mixture of the compound.

N-Phenylmorpholine: A similar compound with the phenyl group attached to the nitrogen atom.

Phenylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-2-Phenylmorpholine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to different pharmacological and chemical properties compared to its racemic mixture or other similar compounds.

Activité Biologique

(R)-2-Phenylmorpholine is a chiral compound belonging to the morpholine class, characterized by a morpholine ring substituted with a phenyl group at the second position. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and antitumor properties, as well as its mechanisms of action and structure-activity relationships.

Antimicrobial and Antifungal Properties

This compound has been studied for its antimicrobial and antifungal activities. Research indicates that compounds in the morpholine family can inhibit the growth of various bacterial and fungal strains, suggesting their potential use as therapeutic agents in treating infections .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, N-phenylmorpholine derivatives linked with thiazole moieties have shown significant growth inhibition against cancer cell lines such as TK-10, MCF-7, and UACC-62. One derivative exhibited potent growth inhibition across all tested tumor cells, indicating a promising avenue for cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can interact with enzymes and receptors, leading to various physiological effects. The exact pathways depend on the specific application and the nature of the compound’s derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Key Findings from SAR Studies

- Substituent Variations : Variations in substituents on the morpholine ring can significantly affect biological activity. For example, replacing the morpholine group with smaller or more hydrophobic groups has been shown to enhance potency .

- Chirality : The stereochemistry of this compound plays a vital role in its reactivity and interactions with biological targets. The (R) configuration may lead to different pharmacological properties compared to its racemic mixture .

- Comparative Analysis : Compared to similar compounds such as 2-phenylpiperidine and N-phenylmorpholine, this compound exhibits unique properties due to its specific stereochemistry, influencing its reactivity and biological interactions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal strains | |

| Antitumor | Growth inhibition in cancer cell lines |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Replacement with hydrophobic groups | Increased potency | |

| Chirality (R vs S) | Different pharmacological profiles | |

| Substituent variations | Significant impact on efficacy |

Case Studies

- Antitumor Derivatives : A series of N-phenylmorpholine-thiazole derivatives were synthesized and tested against various tumor cell lines. One notable compound demonstrated potent inhibitory effects across multiple cancer types, indicating strong antitumor potential .

- SAR Optimization : Research focusing on optimizing derivatives of this compound revealed that minor modifications could lead to substantial increases in biological activity, emphasizing the importance of structure in drug design .

Propriétés

IUPAC Name |

(2R)-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNGFYDJXZZFJP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359088 | |

| Record name | (R)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225376-02-2 | |

| Record name | (R)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.